L-Aspartic acid bis-allyl ester p-toluenesulfonate salt L-Aspartic acid bis-allyl ester p-toluenesulfonate salt
Brand Name: Vulcanchem
CAS No.: 125229-60-9
VCID: VC20889616
InChI: InChI=1S/C10H15NO4.C7H8O3S/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,8H,1-2,5-7,11H2;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC(C(=O)OCC=C)N
Molecular Formula: C17H23NO7S
Molecular Weight: 385.4 g/mol

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt

CAS No.: 125229-60-9

Cat. No.: VC20889616

Molecular Formula: C17H23NO7S

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt - 125229-60-9

Specification

CAS No. 125229-60-9
Molecular Formula C17H23NO7S
Molecular Weight 385.4 g/mol
IUPAC Name bis(prop-2-enyl) (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C10H15NO4.C7H8O3S/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,8H,1-2,5-7,11H2;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1
Standard InChI Key AOWMVHRLCZAUDM-QRPNPIFTSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C[C@@H](C(=O)OCC=C)N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC(C(=O)OCC=C)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC(C(=O)OCC=C)N

Introduction

Chemical Structure and Fundamental Properties

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt (CAS No. 125229-60-9) is a crystalline compound with a molecular formula of C17H23NO7S and a molecular weight of 385.4 g/mol. The compound consists of an L-aspartic acid backbone where both carboxylic acid groups have been esterified with allyl groups, and the amino group exists as a salt with p-toluenesulfonic acid. This structural arrangement gives the compound unique chemical properties, making it valuable for various research applications.

The chemical structure features the characteristic L-stereochemistry at the alpha carbon of aspartic acid, preserving the chiral center of the original amino acid. This stereochemical configuration is critical for its potential biological activities and applications in asymmetric synthesis.

Physical and Chemical Properties

The compound possesses several notable physical and chemical properties that influence its behavior in chemical reactions and applications. These properties are summarized in the following table:

PropertyValue
CAS Number125229-60-9
Molecular FormulaC17H23NO7S
Molecular Weight385.4 g/mol
Physical StateCrystalline solid
IUPAC Namebis(prop-2-enyl) (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid
Storage RecommendationStore at controlled temperature, protected from light and moisture

The compound contains reactive allyl ester groups, which can participate in various transformations including cross-metathesis, cycloaddition, and polymerization reactions. The p-toluenesulfonate counterion enhances the compound's stability while also affecting its solubility profile in various solvents.

Structural Identification and Characterization

Scientific characterization of L-aspartic acid bis-allyl ester p-toluenesulfonate salt employs various analytical methods. Multiple chemical identifiers help distinguish this compound in scientific literature and databases.

Chemical Identifiers

The following identifiers provide standardized ways to represent and reference the compound in chemical databases and scientific communications:

Identifier TypeValue
Standard InChIInChI=1S/C10H15NO4.C7H8O3S/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,8H,1-2,5-7,11H2;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1
Standard InChIKeyAOWMVHRLCZAUDM-QRPNPIFTSA-N
Isomeric SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC@@HN
Canonical SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC(C(=O)OCC=C)N

These chemical identifiers serve as unique digital signatures for the compound, enabling researchers to access relevant information from chemical databases and ensure correct identification in experimental protocols .

Structural Features

The compound's structure can be divided into three key components:

  • The L-aspartic acid core: Provides the amino acid backbone with its characteristic side-chain carboxylic acid functionality

  • The allyl ester groups: Two allyl esters (-OCH2CH=CH2) attached to the α- and β-carboxylic acid groups of aspartic acid

  • The p-toluenesulfonate counterion: The sulfonic acid group from p-toluenesulfonic acid that forms an ionic bond with the protonated amino group

This structural arrangement contributes to the compound's reactivity profile and potential applications in various chemical processes. The allyl groups, in particular, offer sites for further functionalization through their terminal alkene bonds.

Chemical Reactivity Profile

The chemical reactivity of L-aspartic acid bis-allyl ester p-toluenesulfonate salt is largely determined by its three reactive components: the allyl ester groups, the amino group (as a tosylate salt), and the p-toluenesulfonate counterion.

Allyl Ester Reactivity

The allyl ester groups can participate in various reactions:

  • Deprotection via palladium-catalyzed reactions

  • Olefin metathesis reactions

  • Cycloaddition reactions

  • Radical-mediated transformations

These reactions can be utilized for further derivatization of the compound or for its incorporation into more complex molecular structures.

Amino Group Reactivity

Although the amino group exists as a tosylate salt, it can be freed through neutralization with an appropriate base, allowing for:

  • Nucleophilic reactions

  • Peptide bond formation

  • Derivatization with various electrophiles

The reactivity of the amino group provides opportunities for further chemical modifications, particularly in connecting the aspartic acid unit to other molecular fragments through amide bond formation.

Comparative Analysis with Related Compounds

Understanding L-aspartic acid bis-allyl ester p-toluenesulfonate salt in the context of related compounds provides insight into its unique properties and applications.

Comparison with Other Aspartic Acid Derivatives

Various aspartic acid derivatives differ in their protecting groups and salt forms, each offering different advantages for specific applications:

CompoundKey DifferencesPotential Applications
L-Aspartic acid bis-allyl ester p-toluenesulfonate saltAllyl ester protecting groups with tosylate counterionPeptide synthesis with orthogonal protection strategies
L-Aspartic acid dibenzyl ester p-toluenesulfonate saltBenzyl ester protecting groups, more stable but less reactiveApplications requiring greater stability of protecting groups
L-Aspartic acid dimethyl ester hydrochlorideMethyl ester protecting groups with chloride counterionGeneral synthetic intermediate, less selective deprotection

This comparison highlights how the choice of protecting group and counterion can be tailored to specific synthetic requirements and applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator